Ethyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
Description
Ethyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-b]pyridine core. Its molecular formula is C₁₂H₁₁F₃N₂O₂S, with a molecular weight of 304.29 g/mol . The structure includes a trifluoromethyl group at position 4, a methyl group at position 6, and an ethyl ester at position 2. This compound is synthesized via reactions involving α-haloketones (e.g., ethyl chloroacetate) under reflux with sodium ethoxide, a method common to analogous thieno[2,3-b]pyridines . It is commercially available as a reagent (CymitQuimica) and serves as a precursor for bioactive molecules due to its electron-withdrawing trifluoromethyl group, which enhances metabolic stability and binding interactions .
Properties
IUPAC Name |
ethyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2S/c1-3-19-11(18)9-8(16)7-6(12(13,14)15)4-5(2)17-10(7)20-9/h4H,3,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAZFMCXBSMKGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C(N=C2S1)C)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under specific conditionsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
Ethyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or trifluoromethyl groups, leading to a variety of substituted products. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. .
Scientific Research Applications
Ethyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of ethyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-b]pyridine derivatives share structural similarities but differ in substituents, impacting physicochemical properties and biological activity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogues
Key Findings:
Substituent Effects on Lipophilicity :
- The 6-phenyl substituent () increases hydrophobicity (XLogP3 = 5.2) compared to the target compound’s methyl group, which likely reduces logP .
- Bulky groups like adamantyl () improve binding affinity but may reduce solubility .
Synthetic Methods :
- Most analogues are synthesized via nucleophilic substitution with α-haloketones (e.g., ethyl chloroacetate) under basic conditions (NaOEt/EtOH) . Yields vary with substituent reactivity; e.g., the thiophene-containing analogue () achieves 79% yield .
Biological Activity :
- The trifluoromethyl group enhances metabolic stability across all analogues .
- The 4-phenyl-6-thiophene derivative () shows potency in tissue repair applications due to enzyme inhibition .
Solubility and Crystallography :
Biological Activity
Ethyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate (CAS Number: 299198-61-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antitumor effects, antimicrobial properties, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 304.291 g/mol. The compound features a thieno[2,3-b]pyridine core, which is known for its pharmacological potential.
Antitumor Activity
Recent studies have highlighted the antitumor potential of related thieno[2,3-b]pyridine derivatives. For instance, one study evaluated the effects of various derivatives on triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) using the sulforhodamine B assay. The results indicated that certain compounds exhibited significant growth inhibition in TNBC cells while showing little to no effect on non-tumorigenic cells (MCF-12A) .
Key Findings from Case Studies
-
Cell Viability and Proliferation :
- A derivative similar to this compound demonstrated a GI50 concentration of 13 µM, which significantly reduced viable cell numbers in MDA-MB-231 cells.
- The compound also decreased the percentage of proliferating cells and altered the cell cycle profile by increasing the G0/G1 phase and decreasing the S phase compared to control cells .
- Mechanism of Action :
Antimicrobial Activity
In addition to its antitumor properties, thieno[2,3-b]pyridine derivatives have been evaluated for their antimicrobial activity . While specific data on this compound is limited, related compounds in this class have shown varying degrees of antibacterial and antifungal activities.
Comparative Antimicrobial Studies
These studies suggest that modifications to the thieno[2,3-b]pyridine structure can enhance antimicrobial activity.
Q & A
Basic: What are the established synthetic routes for Ethyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate?
The compound is synthesized via S-alkylation of 3-cyanopyridine-2(1H)-thiones followed by Thorpe–Ziegler isomerization of the resulting intermediates. Key steps include:
- Reacting 3-cyanopyridine-2-thione with alkyl halides under basic conditions to form 2-(alkylthio)pyridine-3-carbonitriles.
- Isomerization via thermal or catalytic methods to yield the thieno[2,3-b]pyridine core.
- Introducing substituents (e.g., trifluoromethyl, methyl) through electrophilic substitution or palladium-catalyzed cross-coupling.
Variations in solvent (ethanol, DMF) and catalysts (e.g., sodium acetate) influence yield and purity. For example, chloroacetonitrile in ethanol with sodium acetate facilitates S-alkylation in related derivatives .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
1H/13C NMR : Identify substituents (e.g., trifluoromethyl at δ ~110–120 ppm in 13C NMR, ethyl ester protons at δ 1.2–4.3 ppm in 1H NMR).
IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) groups.
Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
Single-crystal X-ray diffraction resolves bond angles and torsional strain (e.g., C–S–C angles ~105° in the thieno ring) .
Advanced: How can X-ray crystallography be optimized for structural analysis of thieno[2,3-b]pyridine derivatives?
- Crystal Growth : Use slow evaporation in polar solvents (ethanol/water mixtures) to enhance crystal quality.
- Data Collection : Employ low-temperature (100 K) settings to minimize thermal motion artifacts.
- Refinement : Apply SHELXL or similar software with anisotropic displacement parameters for non-H atoms.
For example, the title compound’s crystal structure revealed a planar thieno ring with a dihedral angle of 5.2° between pyridine and thiophene moieties, stabilized by N–H···O hydrogen bonds .
Advanced: How to resolve discrepancies between computational models and experimental structural data?
- Perform DFT calculations (B3LYP/6-31G*) to predict bond lengths/angles and compare with crystallographic data.
- Analyze Hirshfeld surfaces to assess intermolecular interactions (e.g., π-π stacking, hydrogen bonding) that may deviate from gas-phase models.
- Reconcile differences by adjusting solvent effects or lattice constraints in simulations. Evidence from related derivatives shows computational bond length deviations <0.02 Å when solvent polarity is accounted for .
Advanced: What methodologies evaluate the pharmacological potential of this compound?
- In vitro assays : Test antimicrobial activity via agar diffusion (MIC values against Gram+/Gram- bacteria).
- Enzyme inhibition studies : Use fluorogenic substrates to measure IC50 against targets like COX-2 or kinases.
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
Thieno[2,3-b]pyridines exhibit anti-inflammatory and antiviral activities, with substituents like trifluoromethyl enhancing bioavailability .
Advanced: How do reaction conditions impact synthetic yield and purity?
- Solvent choice : Polar aprotic solvents (DMF) improve solubility but may require higher temperatures.
- Catalyst optimization : Sodium acetate increases S-alkylation efficiency by deprotonating thiol intermediates.
- Temperature control : Isomerization proceeds optimally at 80–100°C; excess heat degrades sensitive groups (e.g., esters).
In one protocol, ethanol at 60°C with NaHCO3 achieved 78% yield for a related derivative .
Basic: What safety protocols are essential when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
- Spill management : Use inert absorbents (vermiculite) and avoid dry sweeping to minimize dust.
- Storage : Keep in airtight containers at –20°C to prevent decomposition.
Safety data sheets (SDS) recommend immediate ventilation and neutralization of spills with sodium bicarbonate .
Advanced: How do substituents influence the compound’s reactivity and crystal packing?
- Electron-withdrawing groups (e.g., CF₃) : Increase electrophilicity at the pyridine ring, facilitating nucleophilic attacks.
- Steric effects : Bulky substituents (e.g., phenyl) disrupt π-π stacking, altering melting points and solubility.
Crystallographic studies show CF₃ groups enhance molecular planarity, promoting intermolecular hydrogen bonds (e.g., N–H···O=C interactions) .
Advanced: What strategies mitigate byproduct formation during synthesis?
- Protecting groups : Use Boc or Fmoc to shield amino groups during alkylation steps.
- Chromatography : Purify intermediates via flash chromatography (hexane/ethyl acetate gradients).
- Kinetic control : Optimize reaction time to favor Thorpe–Ziegler isomerization over side reactions.
For example, extending stirring time to 6 hours reduced dimerization byproducts in analogous syntheses .
Advanced: How to validate the compound’s stability under varying pH and temperature?
- Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks and analyze degradation via HPLC.
- pH profiling : Dissolve in buffers (pH 1–13) and monitor hydrolysis by LC-MS.
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for thieno derivatives).
Stability data from related compounds suggest ester groups hydrolyze rapidly under alkaline conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
